![molecular formula C16H14BrNO3 B5697820 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BKM120 and is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a crucial signaling pathway that regulates cell growth, survival, and metabolism, making it an attractive target for cancer therapy.
Wirkmechanismus
BKM120 selectively inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway by binding to the ATP-binding site of the catalytic subunit of this compound. This inhibition leads to a decrease in downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, BKM120 induces cell death in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have both biochemical and physiological effects. Biochemically, BKM120 inhibits the this compound pathway, leading to a decrease in downstream signaling pathways, including the Akt/mTOR pathway. Physiologically, BKM120 induces cell death in cancer cells and inhibits tumor growth. Additionally, BKM120 has been found to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BKM120 has several advantages for lab experiments. It is a selective inhibitor of the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, making it a useful tool for studying the role of this pathway in cancer and other diseases. Additionally, BKM120 has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to using BKM120 in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Furthermore, BKM120 has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BKM120. One area of interest is the development of more potent and selective 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile inhibitors that can overcome the limitations of BKM120. Additionally, there is a need for further studies on the efficacy of BKM120 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BKM120 in humans.
Synthesemethoden
The synthesis of BKM120 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxyphenol with formaldehyde to form 5-bromo-2-methoxybenzyl alcohol. The alcohol is then reacted with potassium carbonate and benzyl bromide to form 5-bromo-2-methoxybenzyl bromide. The final step involves the reaction of 5-bromo-2-methoxybenzyl bromide with 2-cyanobenzonitrile in the presence of a base to form BKM120.
Wissenschaftliche Forschungsanwendungen
BKM120 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, ovarian cancer, and glioblastoma. In preclinical studies, BKM120 has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. Furthermore, BKM120 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-[[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOBWZAZYGLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
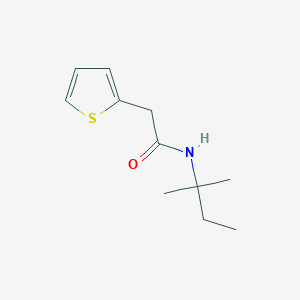
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
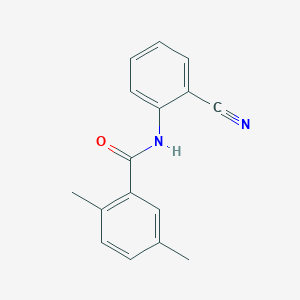
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
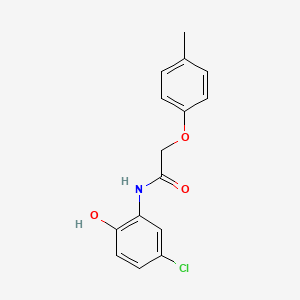
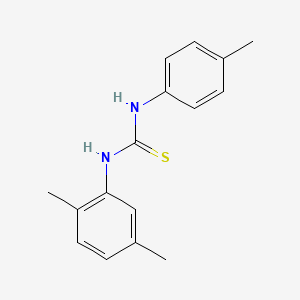
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
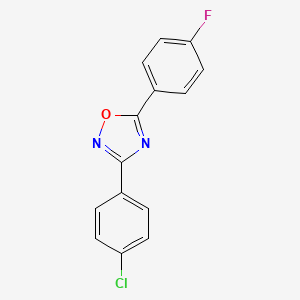
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)